1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one
Description
1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one is a brominated aromatic ketone featuring a morpholine substituent at the 4-position of the phenyl ring. The morpholine moiety enhances solubility and may participate in hydrogen bonding, while the bromine atom offers a handle for further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
1-(2-bromo-4-morpholin-4-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(15)11-3-2-10(8-12(11)13)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEICHAJDPZOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one can be synthesized through several methods. One common route involves the bromination of 1-(4-morpholinophenyl)ethanone using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted phenyl derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohol derivatives .
Scientific Research Applications
1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one is utilized in multiple scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Morpholine’s electron-donating nature contrasts with trifluoromethyl (CF₃, electron-withdrawing) and hydroxyl (OH, moderate electron-donating) groups. This impacts electronic density on the aromatic ring, altering reactivity in substitution or coupling reactions .
- Steric Effects: Morpholine’s bulkiness (compared to OH or CF₃) may hinder crystallization, as seen in lower melting points for morpholine-containing analogs (e.g., 88–90°C for 1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one vs. 200°C for 1-(morpholin-4-yl)-2-phenoxy ethan-1-one) .
Physicochemical Properties
- Solubility: Morpholine derivatives generally exhibit improved solubility in polar solvents due to the amine and ether functionalities. For example, 1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one is synthesized in methanol/ethyl acetate mixtures, indicating compatibility with polar media .
- Thermal Stability: Bromine’s presence may reduce thermal stability compared to non-halogenated analogs. However, morpholine’s rigid heterocycle can enhance crystalline packing, as demonstrated by single-crystal X-ray structures of related compounds (e.g., monoclinic crystal system for 2a in ) .
Pharmacological Potential
- Ligand Design : Morpholine-containing compounds are explored as histamine H3 receptor ligands () and cholinesterase inhibitors (). The target compound’s bromine atom could enable further derivatization to enhance binding affinity .
Biological Activity
1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one is a compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one features a bromine atom, a morpholine ring, and an ethanone functional group. These structural elements contribute to its reactivity and biological activity. The compound can undergo various chemical reactions such as substitution, oxidation, and reduction, which are essential for its application in synthetic chemistry and medicinal development.
Antimicrobial Properties
Research indicates that 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one exhibits notable antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains. For example, it has demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Control Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |
| Escherichia coli | 25 | Amoxicillin | 8 |
Anticancer Potential
The compound's anticancer properties have also been explored. In cell line studies, it has shown potential in inhibiting the proliferation of cancer cells. Notably, it affects pathways involved in cell cycle regulation and apoptosis .
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one resulted in a significant reduction of cell viability at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
The biological activity of 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one is attributed to its interaction with specific molecular targets. The bromine atom enhances the electrophilic character of the compound, allowing it to form covalent bonds with nucleophiles in biological systems. The morpholine ring contributes to the compound's solubility and ability to penetrate cellular membranes, facilitating its action on intracellular targets.
Research Applications
1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one is utilized in several research domains:
- Medicinal Chemistry: As a scaffold for developing new pharmacological agents.
- Synthetic Chemistry: Employed as a synthetic intermediate in the preparation of more complex organic molecules.
- Biochemical Studies: Used to probe enzyme mechanisms and cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
